Octahydro-2H-pyrano[3,2-c]pyridine hydrochloride
Overview
Description
Octahydro-2H-pyrano[3,2-c]pyridine hydrochloride is a chemical compound with the molecular formula C8H15NO·HCl It is a derivative of pyridine and is characterized by its unique octahydro-2H-pyrano structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octahydro-2H-pyrano[3,2-c]pyridine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyridine derivative with a suitable cyclizing agent, followed by hydrogenation to achieve the octahydro structure. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas under pressure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The use of high-purity starting materials and stringent quality control measures are essential to obtain the desired product with high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Octahydro-2H-pyrano[3,2-c]pyridine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Further reduction can lead to the formation of fully saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically used.
Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility for further applications.
Scientific Research Applications
Octahydro-2H-pyrano[3,2-c]pyridine hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Octahydro-2H-pyrano[3,2-c]pyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Octahydro-2H-pyrano[3,2-c]pyridine: The parent compound without the hydrochloride group.
Pyrano[3,2-c]pyridine derivatives: Other derivatives with different substituents on the pyridine ring.
Uniqueness
Octahydro-2H-pyrano[3,2-c]pyridine hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3,4,4a,5,6,7,8,8a-octahydro-2H-pyrano[3,2-c]pyridine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c1-2-7-6-9-4-3-8(7)10-5-1;/h7-9H,1-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLPGNZUIIRCLMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCCC2OC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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